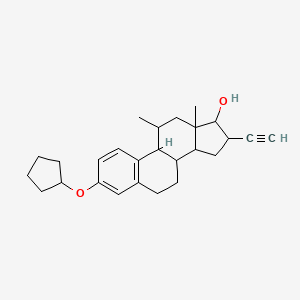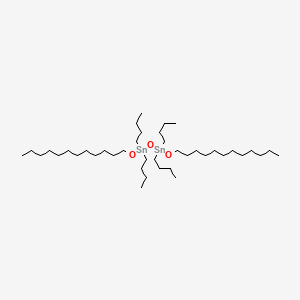
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and dodecyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with dodecanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the distannoxane structure. The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced equipment and precise control of reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various substrates, facilitating reactions such as catalysis or inhibition of biological processes. The pathways involved depend on the specific application and the nature of the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Tributyltin compounds: Similar organotin compounds with different substituents.
Distannoxane derivatives: Other compounds with similar distannoxane structures but different alkyl or alkoxy groups.
Uniqueness
This compound is unique due to its specific combination of butyl and dodecyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
Properties
CAS No. |
25150-98-5 |
|---|---|
Molecular Formula |
C40H86O3Sn2 |
Molecular Weight |
852.5 g/mol |
IUPAC Name |
dibutyl-[dibutyl(dodecoxy)stannyl]oxy-dodecoxystannane |
InChI |
InChI=1S/2C12H25O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;4*1-3-4-2;;;/h2*2-12H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
UCDQSBXEFJFIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


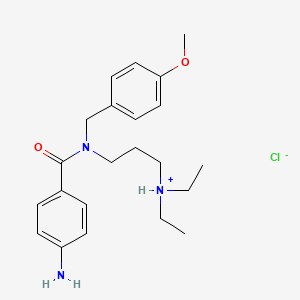

![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
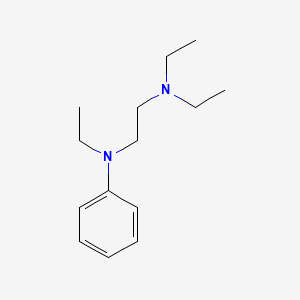
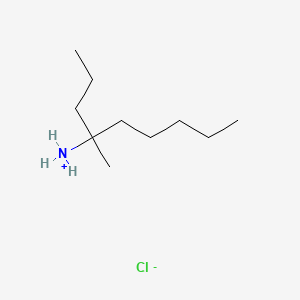
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
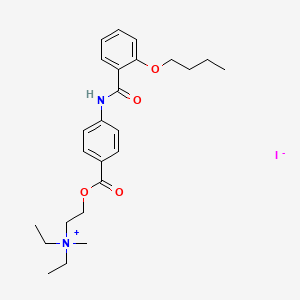
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
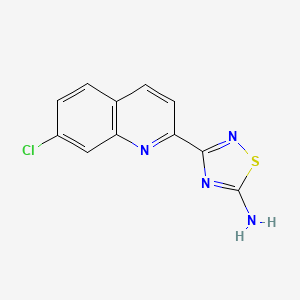
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)

